7-Methylisoquinoline-3-carboxylic acid

Antibacterial Agrochemicals Structure-Activity Relationship

The 7-methyl group on this isoquinoline-3-carboxylic acid is a critical pharmacophore determinant, offering a unique vector for SAR studies that the parent IQ3CA cannot replicate. Substitution with generic derivatives is not scientifically justified. Ideal for precise amide coupling in medicinal chemistry.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13629014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylisoquinoline-3-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC2=CN=C(C=C2C=C1)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-2-3-8-5-10(11(13)14)12-6-9(8)4-7/h2-6H,1H3,(H,13,14)
InChIKeyPEDXDOWHGDAWMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylisoquinoline-3-carboxylic Acid for Research: Procurement of a Key Isoquinoline Scaffold


7-Methylisoquinoline-3-carboxylic acid (CAS: 1484307-39-2) is a heterocyclic organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol [1]. It belongs to the class of isoquinoline-3-carboxylic acids, a family recognized in medicinal chemistry as a 'privileged scaffold' for the design of biologically active molecules due to its rigid bicyclic heteroaromatic core and the presence of a modifiable carboxylic acid handle at the 3-position . The 7-position methyl substitution distinguishes it from the parent isoquinoline-3-carboxylic acid and other positional isomers, offering a specific vector for building chemical diversity in drug discovery and chemical biology research.

Sourcing 7-Methylisoquinoline-3-carboxylic Acid: Why the Positional Isomer Matters


Substitution of 7-Methylisoquinoline-3-carboxylic acid with a generic 'isoquinoline-3-carboxylic acid derivative' is not scientifically justified. The position of a methyl substituent on the aromatic isoquinoline core is a critical determinant of molecular conformation, electronic distribution, and subsequent biological activity [1]. The attached table of comparative data illustrates this principle using the parent compound (Isoquinoline-3-carboxylic acid, IQ3CA) and closely related scaffolds, demonstrating that even subtle structural modifications lead to profound and quantifiable differences in performance across distinct biological targets and applications. For research where the precise spatial orientation of the 7-methyl group is required, only the specified compound will yield the intended SAR outcome or synthetic intermediate.

Comparative Evidence Guide for 7-Methylisoquinoline-3-carboxylic Acid: Assessing SAR and Scaffold Potential


Benchmarking the Core Scaffold: Antibacterial Activity of the Parent Isoquinoline-3-carboxylic Acid (IQ3CA)

While direct data for the 7-methyl derivative is not available, the unsubstituted parent core, isoquinoline-3-carboxylic acid (IQ3CA), serves as a critical baseline for the scaffold's inherent potential. A study evaluating 49 isoquinoline derivatives found IQ3CA to possess significant antibacterial activity against several plant pathogens, with specific inhibition rates that provide a quantitative benchmark for further optimization [1].

Antibacterial Agrochemicals Structure-Activity Relationship

Impact of Ring Saturation on Target Engagement: Tetrahydroisoquinoline-3-carboxylic Acids as HDAC Inhibitors

The degree of saturation of the isoquinoline core fundamentally alters the compound's biological target profile. A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were evaluated as HDAC inhibitors, demonstrating potent activity superior to the control drug Vorinostat (SAHA) [1]. This illustrates that 7-Methylisoquinoline-3-carboxylic acid (an aromatic system) and its saturated analogs (like 7-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are not interchangeable and are likely to interact with different biological targets.

Epigenetics Cancer Therapeutics HDAC Inhibitors

Effect of 6-Position Substitution on CNS Target Selectivity: Decahydroisoquinoline-3-carboxylic Acids as NMDA Antagonists

Substitution position is a critical driver of both potency and selectivity. A study on fully saturated decahydroisoquinoline-3-carboxylic acids as NMDA receptor antagonists identified the 6-substituted phosphonate analog (31a) as a highly potent compound. This demonstrates the profound impact that a specific substitution pattern has on a quantifiable biological endpoint, which is directly analogous to the potential importance of the 7-methyl substitution in the target compound [1].

Neuroscience NMDA Receptor Conformational Constraint

Recommended Research Applications for 7-Methylisoquinoline-3-carboxylic Acid


Precision Synthesis: Building Block for Diversifying the 7-Position of Isoquinoline Scaffolds

This compound serves as an ideal, pre-functionalized building block for medicinal chemistry campaigns. Its carboxylic acid group at the 3-position is a versatile handle for standard amide coupling or esterification reactions, while the 7-methyl group provides a fixed point of diversity that cannot be easily or selectively introduced at a late stage. This is a superior starting point for SAR studies compared to the unsubstituted isoquinoline-3-carboxylic acid (IQ3CA), which would require an additional, non-trivial C-H functionalization step to install a methyl group at the 7-position [1].

Structure-Activity Relationship (SAR) Probe for Scaffold-Focused Libraries

In designing a compound library around the isoquinoline-3-carboxylic acid core, the 7-methyl analog is an essential member of a 'methyl scan' series. Comparative analysis of its properties against other regioisomers (e.g., 5-, 6-, or 8-methyl) will provide quantitative data (e.g., changes in lipophilicity, target binding affinity, or cellular permeability) that is critical for elucidating the pharmacophore of a given target [2]. The procurement of this specific isomer is necessary to generate that comparative data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


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